molecular formula C25H50O2 B029191 Ethyl tricosanoate CAS No. 18281-07-7

Ethyl tricosanoate

Cat. No.: B029191
CAS No.: 18281-07-7
M. Wt: 382.7 g/mol
InChI Key: URGDXLFVAIKCMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl tricosanoate can be synthesized through the esterification of tricosanoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, this compound is produced using similar esterification processes but with optimized conditions for higher yield and purity. The process may involve continuous flow reactors and the use of more efficient catalysts to speed up the reaction and reduce costs .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of tricosanoic acid and other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of tricosanol.

    Substitution: This compound can participate in substitution reactions where the ethoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its long carbon chain, which imparts specific physical and chemical properties. Its ability to reduce the hemolytic activity of bacterial toxins sets it apart from other fatty acid ethyl esters .

Properties

IUPAC Name

ethyl tricosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGDXLFVAIKCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171336
Record name Ethyl tricosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18281-07-7
Record name Tricosanoic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18281-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl tricosanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl tricosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Ethyl tricosanoate and where has it been found in nature?

A1: this compound is a long-chain fatty acid ester. While not extensively studied on its own, it has been identified as a constituent of complex mixtures derived from natural sources.

    Q2: Are there other similar long-chain fatty acid esters found in nature, and do they exhibit any biological activities?

    A2: Yes, several long-chain fatty acid esters have been isolated from natural sources, and some have shown promising biological activities. For instance, in a study focusing on Buddleja cordata subsp. cordata, researchers identified a series of long-chain esters of 2[4'-hydroxyphenyl]-ethanol. [] Interestingly, one of these esters, 2[4'-hydroxyphenyl]-ethyl lignocerate, demonstrated moderate antibacterial activity against Mycobacterium tuberculosis. [] This finding highlights the potential of naturally occurring long-chain fatty acid esters as sources of bioactive compounds.

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